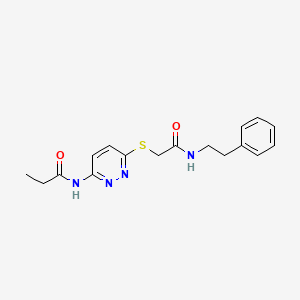

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide

Description

N-(6-((2-Oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide is a pyridazine-based compound featuring a thioether linkage and a propionamide substituent. The core pyridazin-3-yl moiety is functionalized with a phenethylamino group via a ketone-containing ethyl chain, distinguishing it from structurally related analogs. The compound’s structural complexity positions it within a broader class of heterocyclic derivatives studied for therapeutic applications, particularly in inflammation or fibrosis .

Properties

IUPAC Name |

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-2-15(22)19-14-8-9-17(21-20-14)24-12-16(23)18-11-10-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFDBNSARBZPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the Thioether Linkage: This step involves the reaction of the pyridazine derivative with a thiol compound under mild conditions.

Attachment of the Phenethylamino Group: This can be done through nucleophilic substitution reactions, where the thioether-linked pyridazine reacts with phenethylamine.

Addition of the Propionamide Group: The final step involves the acylation of the pyridazine derivative with propionyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenethylamino moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the propionamide group can be replaced with other acyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, anhydrides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acylated derivatives.

Scientific Research Applications

Synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide

The synthesis typically involves multi-step reactions that allow for the precise construction of the compound's architecture while maintaining high yields. Key reagents may include various amines and thiols to form the thioether bond, alongside standard organic synthesis techniques such as oxidation and reduction processes.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through its interactions with specific molecular targets, including kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown potential in inhibiting PI3K pathways which are critical in cancer biology .

Anticonvulsant Activity

Research into related compounds indicates that derivatives containing similar pharmacophores have demonstrated anticonvulsant properties. The combination of anilide structures with thioether linkages has been associated with enhanced activity against seizure models in animal studies .

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development in various therapeutic areas:

- Cancer Therapy : Its ability to inhibit key signaling pathways suggests potential as an anticancer agent.

- Neurology : Given the anticonvulsant potential observed in related compounds, further exploration could lead to new treatments for epilepsy or other neurological disorders.

Inflammatory Disorders

The modulation of inflammatory responses through receptor interactions indicates that this compound could also be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. The thioether and amide functionalities can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenethylamino moiety may also interact with receptors or other biological molecules, influencing cellular pathways.

Comparison with Similar Compounds

Implications :

- Linker Chemistry: Thioether linkages (as in the target and I-6373) could confer resistance to enzymatic cleavage relative to amino linkers .

- Heterocyclic Core : Pyridazine derivatives (target, I-6230, I-6232) are associated with diverse bioactivities, whereas isoxazole-containing analogs (I-6273, I-6373) may exhibit distinct pharmacokinetic profiles .

Pyridazine-Based Autotaxin (ATX) Modulators ()

The patent in describes N-methyl, N-(6-(methoxy)pyridazin-3-yl) amine derivatives as ATX modulators. An exemplary compound, l-(6-(4-(((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-l-one, highlights:

- Substituent Variation: A trifluoromethyl pyridinyl group and spirocyclic system, contrasting with the target’s phenethylamino-propionamide chain.

- Functional Groups : The methoxy group on pyridazine in patented compounds may enhance solubility or metabolic stability compared to the target’s thioether linkage .

Key Insight : Fluorinated groups (e.g., trifluoromethyl) are often leveraged to improve bioavailability and binding affinity. The absence of such groups in the target compound suggests a trade-off between synthetic complexity and desired pharmacological properties .

Thiophene-Substituted Analog ()

A structurally related compound, N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, replaces the phenethylamino group with a thiophen-2-ylmethyl substituent. This modification:

- Impact on Safety : Thiophene rings are metabolically labile and may generate reactive intermediates, necessitating stringent safety protocols (e.g., P210 precautions against ignition sources) .

- Electronic Effects : Thiophene’s electron-rich nature could alter electronic distribution, affecting interactions with biological targets compared to the phenyl group in the target compound .

Biological Activity

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide, often abbreviated as PTZ–PIP, is a synthetic compound with significant potential in medicinal chemistry, particularly in oncology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PTZ–PIP is characterized by a complex structure that includes a pyridazine ring linked through a thioether bond to a phenethylamino group. The molecular formula is C_{14}H_{18}N_{4}O_{2}S, indicating the presence of various functional groups that contribute to its bioactivity. The compound has been synthesized and characterized using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry, confirming its structural integrity through single-crystal X-ray crystallography .

The biological activity of PTZ–PIP is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and modulate receptors related to inflammatory responses. The phenethylamino group is believed to enhance binding affinity to these targets, while the thioether linkage may provide additional sites for molecular interactions .

In Vitro Studies

Research has demonstrated that PTZ–PIP exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in human fibrosarcoma HT-1080 cells by disrupting cellular signaling pathways associated with survival and proliferation. This suggests its potential as an anti-cancer agent .

Case Studies

- Cytotoxicity Against Cancer Cells : In a comparative study, PTZ–PIP was tested against established cancer cell lines, showing IC50 values significantly lower than those of conventional chemotherapeutics. This positions PTZ–PIP as a promising candidate for further development in cancer therapy.

- Anti-inflammatory Effects : Additional investigations revealed that PTZ–PIP can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines in vitro. This effect may be beneficial in treating inflammatory diseases .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of PTZ–PIP:

| Study Focus | Cell Line/Model | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Cytotoxicity | HT-1080 | Induction of apoptosis | < 10 |

| Anti-inflammatory response | RAW 264.7 macrophages | Reduction of cytokine release | < 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide?

- Methodological Answer : Use a multi-step approach involving substitution, reduction, and condensation reactions under controlled conditions. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃) followed by iron powder reduction in acidic media can generate key intermediates, as demonstrated in analogous pyridazine derivatives . Employ Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent polarity, ensuring minimal side-product formation .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to verify functional groups (e.g., phenethylamino, thioether linkages).

- HRMS for exact mass confirmation.

- FT-IR to identify carbonyl (C=O) and amide (N-H) stretches.

Cross-reference with computational predictions (e.g., DFT calculations for vibrational frequencies) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s pyridazine and amide motifs, which often target catalytic domains. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer : Investigate pharmacokinetic factors:

- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to assess passive diffusion.

- Metabolic stability : Incubate with liver microsomes (e.g., human/rat) to identify rapid degradation pathways.

- Off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays) to detect unintended interactions .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reaction systems?

- Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) to model reaction pathways. Pair with machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) to predict regioselectivity in thioether bond formation or amide coupling . Validate predictions via microfluidic screening under varied conditions .

Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?

- Methodological Answer : Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers. Assign absolute configurations via X-ray crystallography of co-crystallized intermediates with chiral auxiliaries (e.g., Mosher’s acid). For dynamic systems, employ VT-NMR to study conformational equilibria influencing stereochemistry .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the thioether linkage under oxidative conditions?

- Methodological Answer :

- Additive screening : Introduce antioxidants (e.g., BHT, ascorbic acid) during storage.

- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.

- Structural analogs : Synthesize sulfone or sulfoximine derivatives for comparative stability studies .

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer : Use a modular approach:

- Core modifications : Vary the pyridazine ring (e.g., substituents at positions 3 or 6).

- Side-chain alterations : Replace phenethylamino with heteroaryl or cycloalkyl groups.

- Data analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.